
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, also known as DPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPP belongs to the class of chalcones, which are naturally occurring compounds found in various plants. The synthesis of DPP has been studied extensively, and its mechanism of action has been investigated to understand its effects on biological systems. In
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is complex and involves multiple pathways. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE), which are involved in inflammation, oxidative stress, and neurodegeneration. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating antioxidant and detoxification responses.
生化学的および生理学的効果
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been shown to have various biochemical and physiological effects in different biological systems. In vitro studies have demonstrated that 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. In vivo studies have shown that 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one can reduce inflammation and oxidative stress in animal models of arthritis, diabetes, and neurodegenerative diseases.
実験室実験の利点と制限
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has several advantages for lab experiments, such as its stability, solubility, and low toxicity. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has some limitations, such as its poor bioavailability and limited pharmacokinetic properties, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for research on 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one. One area of interest is the development of novel 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one derivatives that have improved pharmacokinetic properties and efficacy. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, which may lead to the development of new therapies for neurodegenerative diseases. Additionally, the potential use of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one in combination with other drugs or therapies for the treatment of various diseases warrants further investigation.
Conclusion
In conclusion, 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is a promising compound with potential therapeutic properties. The synthesis of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one is relatively straightforward, and its mechanism of action has been investigated in various biological systems. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, and has potential use in treating neurodegenerative diseases. However, further research is needed to fully understand the pharmacological properties and potential clinical applications of 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one.
科学的研究の応用
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo models. 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the formation of beta-amyloid and alpha-synuclein aggregates.
特性
CAS番号 |
106849-63-2 |
|---|---|
製品名 |
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one |
分子式 |
C15H10Cl2O |
分子量 |
277.1 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)-2-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c1-10(11-5-3-2-4-6-11)15(18)13-8-7-12(16)9-14(13)17/h2-9H,1H2 |
InChIキー |
BKQASPCZOUUIKV-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C=C(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
その他のCAS番号 |
106849-63-2 |
同義語 |
1-(2,4-dichlorophenyl)-2-phenylpropen-1-one 2,4-DPPPO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

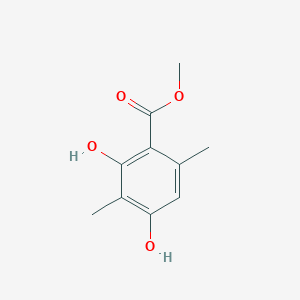
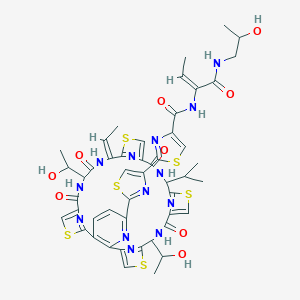
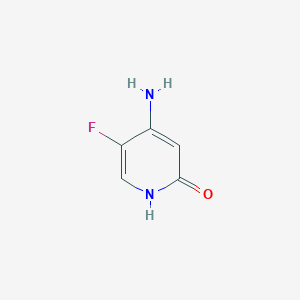
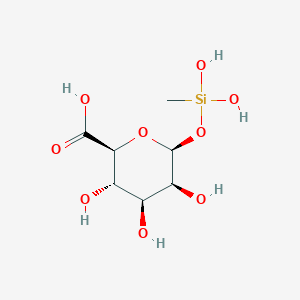
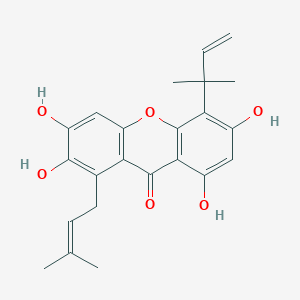
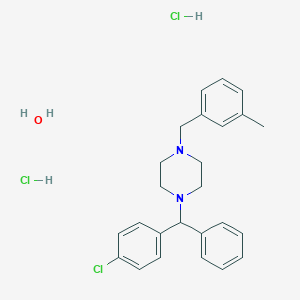
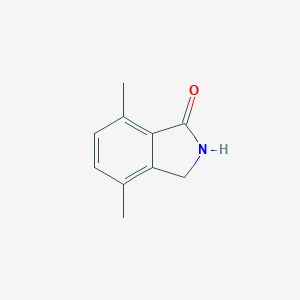
![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)
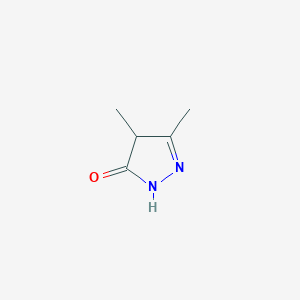
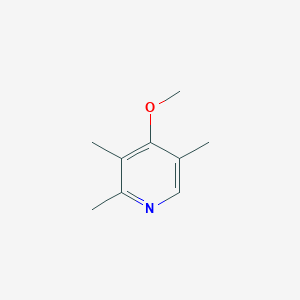
![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)
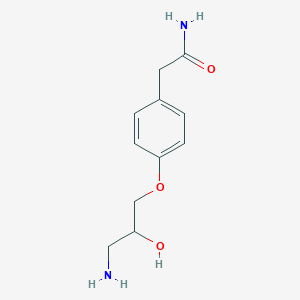
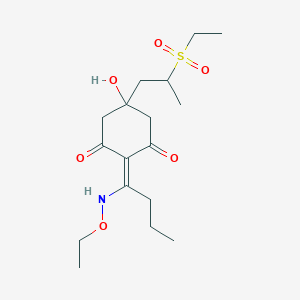
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)